molecular formula C15H16N2O3 B1214127 5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furohydrazide CAS No. 364599-56-4

5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furohydrazide

Cat. No.: B1214127
CAS No.: 364599-56-4
M. Wt: 272.3 g/mol
InChI Key: ZJKZHHPRIDEAQW-UHFFFAOYSA-N
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Description

5-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]-2-furohydrazide is a chemical compound that has garnered interest in the scientific community due to its unique structure and potential applications. This compound features a furohydrazide core linked to a 2,3-dihydro-1H-inden-5-yloxy moiety, which contributes to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furohydrazide typically involves the reaction of 5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furoic acid with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux to facilitate the formation of the hydrazide derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]-2-furohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The hydrazide group can participate in substitution reactions, where other functional groups replace the hydrazide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used to introduce new functional groups via substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets. The compound’s hydrazide group can form hydrogen bonds or coordinate with metal ions, potentially affecting enzyme activity or receptor function. Further research is needed to elucidate the precise pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]-2-furohydrazide is unique due to its combination of a furohydrazide core with a 2,3-dihydro-1H-inden-5-yloxy moiety. This structural arrangement may confer distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

IUPAC Name

5-(2,3-dihydro-1H-inden-5-yloxymethyl)furan-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c16-17-15(18)14-7-6-13(20-14)9-19-12-5-4-10-2-1-3-11(10)8-12/h4-8H,1-3,9,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJKZHHPRIDEAQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OCC3=CC=C(O3)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furohydrazide
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5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furohydrazide
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5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furohydrazide
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5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furohydrazide
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5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furohydrazide
Reactant of Route 6
5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furohydrazide

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